molecular formula C7H13NO2 B2476465 methyl (2S)-2-amino-3-cyclopropylpropanoate CAS No. 732231-41-3

methyl (2S)-2-amino-3-cyclopropylpropanoate

Cat. No.: B2476465
CAS No.: 732231-41-3
M. Wt: 143.186
InChI Key: FNMJQKSDSQUBJY-LURJTMIESA-N
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Description

Methyl (2S)-2-amino-3-cyclopropylpropanoate is an organic compound with a unique structure that includes a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-cyclopropylpropanoate typically involves the esterification of (2S)-2-amino-3-cyclopropylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-cyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl (2S)-2-amino-3-cyclopropylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, affecting binding affinity and activity. The amino group can form hydrogen bonds, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclopropyl group.

    Methyl (2S)-2-amino-3-hydroxypropanoate: Contains a hydroxyl group, leading to different reactivity and applications.

Uniqueness

Methyl (2S)-2-amino-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in studying specific biochemical pathways.

Properties

IUPAC Name

methyl (2S)-2-amino-3-cyclopropylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6(8)4-5-2-3-5/h5-6H,2-4,8H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMJQKSDSQUBJY-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732231-41-3
Record name methyl (2S)-2-amino-3-cyclopropylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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